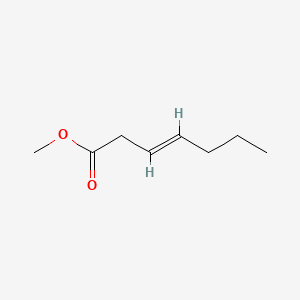
3-Heptenoic acid, methyl ester, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Heptenoic acid methyl ester is an organic compound with the molecular formula C8H14O2. It is an ester formed from (E)-3-Heptenoic acid and methanol. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This compound is particularly interesting due to its unsaturated nature, which means it contains a carbon-carbon double bond, making it reactive and useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
(E)-3-Heptenoic acid methyl ester can be synthesized through the esterification of (E)-3-Heptenoic acid with methanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
(E)-3-Heptenoic acid+MethanolH2SO4(E)-3-Heptenoic acid methyl ester+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The mixture is then distilled to separate the ester from the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Heptenoic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反应分析
Types of Reactions
(E)-3-Heptenoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-3-Heptenoic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.
Substitution: The ester can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: (E)-3-Heptenoic acid and methanol.
Reduction: (E)-3-Hepten-1-ol.
Oxidation: Epoxides or diols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
(E)-3-Heptenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. Its unsaturated nature makes it a useful intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the fragrance and flavor industry due to its pleasant odor. It is also used as a solvent and in the production of polymers and resins.
作用机制
The mechanism of action of (E)-3-Heptenoic acid methyl ester depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are still under investigation, but its unsaturated nature allows it to participate in various biochemical reactions.
相似化合物的比较
(E)-3-Heptenoic acid methyl ester can be compared with other esters of unsaturated carboxylic acids, such as:
Methyl (E)-2-Butenoate: Similar in structure but with a shorter carbon chain.
Methyl (E)-3-Octenoate: Similar in structure but with a longer carbon chain.
Methyl (E)-2-Hexenoate: Similar in structure but with a different position of the double bond.
Uniqueness
(E)-3-Heptenoic acid methyl ester is unique due to its specific carbon chain length and the position of the double bond. This gives it distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry.
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
methyl (E)-hept-3-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
InChI 键 |
MELNJTLUIHVCHX-AATRIKPKSA-N |
手性 SMILES |
CCC/C=C/CC(=O)OC |
规范 SMILES |
CCCC=CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















